

# Synthesis of Amine-Functionalized PROTACs: A Detailed Guide to Amino-PEG10-Boc Synthesis

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This guide provides a comprehensive, step-by-step protocol for the synthesis of **Amino-PEG10-Boc**, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] [4][5] The **Amino-PEG10-Boc** linker serves as a crucial component, bridging a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[2] [3][4][5] The polyethylene glycol (PEG) component enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.[2][4][6]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for the synthesis and characterization of these important molecules.

### **Overview of the Synthetic Strategy**

The synthesis of an **Amino-PEG10-Boc** PROTAC generally involves a modular and sequential approach. The core strategy detailed here is a solution-phase synthesis, which offers flexibility in scale and purification. The overall workflow can be summarized as follows:

• Synthesis of the Brominated PEG Linker: The commercially available t-Boc-N-amido-PEG10-OH is converted to its brominated counterpart, t-Boc-N-amido-PEG10-Br. This introduces a reactive handle for subsequent conjugation.[6][7][8]



- Conjugation to an E3 Ligase Ligand: The brominated PEG linker is coupled to a suitable E3 ligase ligand, for example, a derivative of thalidomide or pomalidomide.[1]
- Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield the final amine-functionalized PROTAC intermediate.[6][9]

This amine-terminated intermediate can then be readily coupled to a ligand for a specific protein of interest to generate the final PROTAC.

## **Experimental Protocols**

The following protocols provide detailed step-by-step instructions for the synthesis of an exemplary **Amino-PEG10-Boc** PROTAC, starting from the commercially available t-Boc-N-amido-PEG10-OH.

### Protocol 1: Synthesis of t-Boc-N-amido-PEG10-Br

This two-step protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide via a mesylate intermediate.[6][7]

Step 1: Mesylation of t-Boc-N-amido-PEG10-OH

- Dissolve t-Boc-N-amido-PEG10-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[6]
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (Et3N, 2.2 equivalents) to the solution.
- Slowly add methanesulfonyl chloride (MsCl, 1.7 equivalents) dropwise to the reaction mixture.[6]
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.[6]
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.[6]

#### Step 2: Bromination of the Mesylated Intermediate

- Dissolve the crude mesylated intermediate from Step 1 in acetone.[6]
- Add lithium bromide (LiBr, 10-15 equivalents) to the solution.
- Stir the reaction mixture at room temperature overnight.[6]
- Monitor the reaction by TLC.
- After completion, remove the acetone under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure t-Boc-N-amido-PEG10-Br.
   [6][7]

# Protocol 2: Conjugation to an E3 Ligase Ligand (Pomalidomide derivative)

This protocol describes the alkylation of a phenolic hydroxyl group on a pomalidomide derivative with the synthesized t-Boc-N-amido-PEG10-Br.[6]

- Dissolve the pomalidomide derivative with a phenolic hydroxyl group (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.
- Add a suitable base, such as potassium carbonate (K2CO3, 2-3 equivalents) or cesium carbonate (Cs2CO3, 1.5-2 equivalents), to the solution.[6]
- Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[6]



- Add a solution of t-Boc-N-amido-PEG10-Br (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
- Heat the reaction to a temperature between 60-80 °C and stir overnight.[6]
- Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[6]
- Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the t-Boc protected PROTAC intermediate.

# Protocol 3: Boc Deprotection to Yield Amino-PEG10-PROTAC Intermediate

This protocol describes the removal of the t-Boc protecting group to reveal the terminal primary amine.[6][9]

- Dissolve the t-Boc protected PROTAC intermediate from Protocol 2 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][9]
- Stir the reaction mixture at room temperature for 1 hour.[1]
- Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- The resulting crude amine-functionalized PROTAC can be used directly in the next step or purified by preparative HPLC.



#### **Data Presentation**

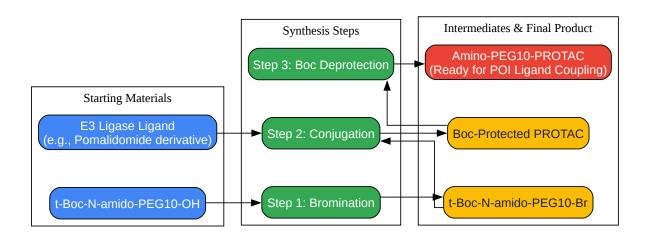
The following table summarizes the expected physicochemical and analytical data for the key intermediate and a representative final PROTAC. Actual values may vary depending on the specific ligands used.

Property	t-Boc-N-amido-PEG10-Br (Estimated)[6]	Representative Amino- PROTAC (Illustrative)[10]
Molecular Formula	C27H54BrNO12	Dependent on Ligands
Molecular Weight	664.62 g/mol	Dependent on Ligands
Appearance	Colorless to pale yellow oil	White to off-white solid
Purity (by HPLC)	>95%	>95%
¹H NMR (CDCl₃, 400 MHz)	~1.44 (s, 9H), ~3.64 (s, 36H), ~3.79 (t, 2H)[11]	Signals corresponding to both ligands and PEG linker
<sup>13</sup> C NMR (CDCl₃, 101 MHz)	Signals for t-Boc, PEG backbone, and -CH <sub>2</sub> Br	Signals corresponding to both ligands and PEG linker
Mass Spectrometry (ESI)	[M+Na] <sup>+</sup> calculated and found	[M+H] <sup>+</sup> calculated and found

## **Visualization of Workflow and Concepts**

Diagrams created using Graphviz to illustrate key processes.

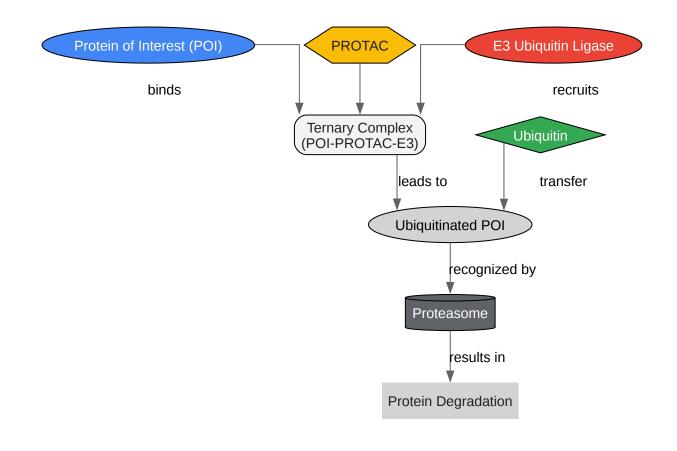




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Caption: Overall workflow for the synthesis of an Amino-PEG10-PROTAC intermediate.





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